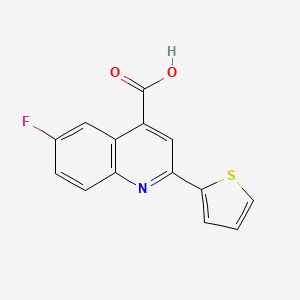

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid

Vue d'ensemble

Description

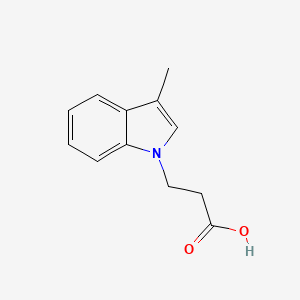

The compound of interest, 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid, is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with broad-spectrum activities against both Gram-positive and Gram-negative bacteria. The presence of a fluorine atom at the 6-position is a common feature in this class, which is known to enhance antibacterial activity .

Synthesis Analysis

The synthesis of related fluorinated quinolone derivatives involves multi-step reactions starting from substituted anilines. For instance, a nine-step synthesis starting from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline has been reported to produce various 6-fluoro/nitro-4-oxo-7-substituted-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids . Another synthesis route involves deacylation and intramolecular cyclization of specific intermediates, followed by substitution with cyclic amines and hydrolysis . These methods highlight the complexity and the synthetic versatility in the preparation of fluorinated quinolones.

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by the presence of a 4-oxo-quinoline core with various substituents that influence the compound's activity and properties. The intramolecular and intermolecular interactions, such as hydrogen bonds, π-π interactions, and halogen interactions, play a crucial role in stabilizing the crystal structure of these compounds . The presence of fluorine atoms not only affects the biological activity but also the molecular conformation and the overall stability of the molecule.

Chemical Reactions Analysis

Fluorinated quinolones undergo various chemical reactions that are essential for their biological activity. The key step in their mechanism of action is the inhibition of bacterial DNA gyrase, which is crucial for DNA replication. The compounds synthesized in the studies exhibit potent inhibitory activity against DNA gyrase from Mycobacterium smegmatis . Additionally, the intramolecular cyclization reactions and the ability to undergo substitutions with different amines allow for the generation of a diverse array of derivatives with varying antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and fluorescence, are influenced by their molecular structure. For example, the stability of these compounds against light and heat is an important characteristic for their practical use . The presence of fluorine atoms often increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as absorption and distribution within the body . The antibacterial activity is also closely related to the compound's ability to penetrate bacterial cells and resist efflux mechanisms.

Applications De Recherche Scientifique

Synthesis and Material Science

Quinoline derivatives, including fluorinated quinolines, are crucial in synthetic chemistry for creating complex molecules and materials. Their applications in material science, particularly in the development of optoelectronic materials, have been highlighted. Functionalized quinazolines and pyrimidines, which share structural similarities with quinoline derivatives, are used in electronic devices, luminescent elements, and photoelectric conversion elements, underscoring the versatility of these compounds in material science (Lipunova et al., 2018).

Environmental Science

In environmental science, the study of fluorinated compounds, including those related to quinoline derivatives, focuses on their persistence, potential bioaccumulation, and environmental impact. Research has addressed the industrial transition to replace long-chain perfluoroalkyl substances with fluorinated alternatives, including their chemical identities and effects on the environment (Wang et al., 2013).

Corrosion Inhibition

Quinoline derivatives are recognized for their role as corrosion inhibitors, offering protection against metallic corrosion through the formation of stable chelating complexes. This application is significant in industrial settings where metal preservation is critical (Verma et al., 2020).

Biocatalysis and Biochemical Research

The role of carboxylic acids, including those derived from quinoline, in inhibiting or modifying biocatalytic processes has been explored. Such studies contribute to our understanding of microbial metabolism and can lead to the development of more robust microbial strains for biotechnological applications (Jarboe et al., 2013).

Cancer Research and Theranostics

Quinoline-based fibroblast activation protein inhibitors (FAPI) have shown promise in cancer diagnosis and therapy, underscoring the potential of quinoline derivatives in developing theranostic tools for various diseases (Zhao et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Quinoline derivatives have been known to interact with various biological targets, leading to a range of effects .

Result of Action

The molecular and cellular effects of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid’s action are currently under investigation . As research progresses, we will gain a better understanding of these effects and how they contribute to the compound’s overall activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body. More research is needed to fully understand these influences.

Propriétés

IUPAC Name |

6-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECNZILGZJOMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357685 | |

| Record name | 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid | |

CAS RN |

33289-53-1 | |

| Record name | 6-Fluoro-2-(2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33289-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)